1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with 2-(5-fluoro-1H-indol-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-dimethoxyphenyl)-3-[2-(5-chloro-1H-indol-3-yl)ethyl]thiourea
- 1-(3,5-dimethoxyphenyl)-3-[2-(5-bromo-1H-indol-3-yl)ethyl]thiourea
Uniqueness
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea is unique due to the presence of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C19H20FN3O2S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C19H20FN3O2S/c1-24-15-8-14(9-16(10-15)25-2)23-19(26)21-6-5-12-11-22-18-4-3-13(20)7-17(12)18/h3-4,7-11,22H,5-6H2,1-2H3,(H2,21,23,26) |
InChI Key |
DXBYOUYYFZLXET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.